molecular formula C10H12F6N4O6PdS2 B2730263 Tetrakis(acetonitrile)palladium(II) Ditriflate CAS No. 68569-14-2

Tetrakis(acetonitrile)palladium(II) Ditriflate

Cat. No.: B2730263
CAS No.: 68569-14-2
M. Wt: 568.76
InChI Key: KXRMHIBEZBOSNG-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)palladium(II) Ditriflate is a palladium complex widely used in various chemical reactions and industrial applications. It is known for its role as a catalyst in cross-coupling reactions, which are essential in organic synthesis. The compound’s molecular formula is C10H12F6N4O6PdS2, and it has a molecular weight of 568.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(acetonitrile)palladium(II) Ditriflate can be synthesized by reacting palladium(II) chloride with acetonitrile and trifluoromethanesulfonic acid. The reaction typically occurs under an inert atmosphere at low temperatures to prevent decomposition. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(acetonitrile)palladium(II) Ditriflate is involved in various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various organic compounds, such as biaryls, alkenes, and alkynes, depending on the specific cross-coupling reaction .

Mechanism of Action

The mechanism of action of Tetrakis(acetonitrile)palladium(II) Ditriflate involves the coordination of palladium with acetonitrile ligands, which facilitates its role as a catalyst. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during cross-coupling reactions. These steps enable the formation of new chemical bonds, making the compound highly effective in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(acetonitrile)palladium(II) Ditriflate is unique due to its high reactivity and stability under various reaction conditions. Its ability to facilitate a wide range of chemical reactions makes it a versatile and valuable compound in both research and industrial applications .

Properties

IUPAC Name

acetonitrile;palladium(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRMHIBEZBOSNG-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N4O6PdS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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